molecular formula C18H32N6O7 B051084 hexa-L-alanine CAS No. 111652-29-0

hexa-L-alanine

Cat. No.: B051084
CAS No.: 111652-29-0
M. Wt: 444.5 g/mol
InChI Key: ZLHDFPIXRRJBKM-NQJBZEPTSA-N
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Description

Hexa-L-alanine (CAS 10576-91-7) is a synthetic homohexameric peptide composed of six L-alanine residues linked via amide bonds. Its chemical formula is C₁₈H₃₂N₆O₇, with a molecular weight of 444.48 g/mol . The compound appears as a white to off-white solid with a melting point of 176–179°C (decomposition) and is slightly soluble in acidic aqueous solutions and water. It is typically stored at -15°C to maintain stability . Hexa-L-alanine serves as a model system for studying peptide self-assembly, secondary structure formation (e.g., β-sheets), and crystallization behavior due to its repetitive alanine backbone .

Properties

CAS No.

111652-29-0

Molecular Formula

C18H32N6O7

Molecular Weight

444.5 g/mol

IUPAC Name

2-[[(2S)-2-[2-[[(2S)-2-[2-(2-aminopropanoylamino)propanoylamino]propanoyl]amino]propanoylamino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C18H32N6O7/c1-7(19)13(25)20-8(2)14(26)21-9(3)15(27)22-10(4)16(28)23-11(5)17(29)24-12(6)18(30)31/h7-12H,19H2,1-6H3,(H,20,25)(H,21,26)(H,22,27)(H,23,28)(H,24,29)(H,30,31)/t7?,8?,9-,10?,11-,12?/m0/s1

InChI Key

ZLHDFPIXRRJBKM-NQJBZEPTSA-N

SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)[C@H](C)NC(=O)C(C)NC(=O)C(C)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N

sequence

AAAAAA

Synonyms

2-[[(2S)-2-[2-[[(2S)-2-[2-(2-aminopropanoylamino)propanoylamino]propanoyl]amino]propanoylamino]propanoyl]amino]propanoic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Shorter Alanine Oligomers

While the provided evidence lacks explicit data on tri- or tetra-alanine, shorter alanine oligomers generally exhibit distinct physicochemical properties compared to hexa-L-alanine:

  • Solubility: Shorter chains (e.g., tri-alanine) are more water-soluble due to reduced hydrophobic interactions and lower molecular weight.
  • Thermal Stability : Longer peptides like hexa-L-alanine have higher melting points due to increased intermolecular hydrogen bonding and van der Waals interactions.

N-Substituted Alanine Derivatives

  • N-Methyl-L-alanine (CAS 3913-67-5): Structure: Features a methyl group on the amino nitrogen, reducing hydrogen-bonding capacity. Applications: Used in peptidomimetics to enhance metabolic stability by resisting protease cleavage. Unlike hexa-L-alanine, it cannot form extended secondary structures due to steric hindrance .
  • Applications: Potential use in drug design for targeting hydrophobic protein pockets, contrasting with hexa-L-alanine’s role in structural studies .

Aromatic and Cyclic Alanine Derivatives

  • 3-(2,5-Cyclohexadienyl)-L-alanine: Structure: A cyclohexadienyl group replaces the alanine side chain’s methyl group. Synthesis: Produced via enzymatic reactions with phenylalanine ammonia-lyase, indicating utility as a substrate analog in enzyme mechanism studies. Unlike hexa-L-alanine, this derivative is monomeric and non-polymeric .

Heterocyclic Alanine Conjugates

  • Isoxazole-L-alanine Acid Conjugates: Structure: Combines an isoxazole ring with alanine, enabling hydrogen bonding and metal coordination. Synthesis: Prepared via HATU/DIPEA-mediated coupling and LiOH hydrolysis . Drug Potential: QikProp analysis confirms compliance with Lipinski’s Rule of Five, suggesting oral bioavailability—a contrast to hexa-L-alanine, which exceeds typical molecular weight limits for oral drugs .

Other Derivatives

  • N-Phthalyl-L-alanine: Structure: Phthalyl group protects the amino group during peptide synthesis. Applications: Used as a building block in solid-phase synthesis, differing from hexa-L-alanine’s role as a standalone structural peptide .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Hexa-L-alanine and Analogous Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Feature
Hexa-L-alanine 444.48 176–179 (dec.) Slightly soluble Homohexameric peptide
N-Methyl-L-alanine 103.12* Not reported Not reported N-methyl substitution
Isoxazole-L-alanine ~300 (estimated) Not reported Soluble in THF/H₂O Heterocyclic conjugation
3-(2,5-Cyclohexadienyl)-L-alanine ~195 (estimated) Not reported Not reported Cyclohexadienyl side chain

*Calculated from formula C₄H₉NO₂.

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